2-Ethoxy-6-methyl-4-phenylquinazoline
Description
Historical Context and Evolution of Quinazoline (B50416) Chemistry
The quinazoline ring system, which consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is an aromatic heterocycle with the chemical formula C₈H₆N₂. Its journey in chemical literature began in the late 19th century. The first derivative of this class was synthesized by Griess in 1869. The name "quinazoline" itself was proposed by W. Widdege in 1887, noting its isomeric relationship with other diazanaphthalenes like quinoxaline (B1680401) and cinnoline. Early synthetic milestones include the work of August Bischler and Lang in 1895, who reported the synthesis of the parent quinazoline molecule, and Siegmund Gabriel's synthesis in 1903 from o-nitrobenzylamine.
Early methods, such as the Niementowski synthesis, which involves the condensation of anthranilic acid with amides, laid the groundwork for accessing the quinazolinone core, an oxidized form of quinazoline. Over the decades, synthetic methodologies have evolved significantly. Modern approaches, including microwave-assisted synthesis and multicomponent reactions (MCRs), have made the production of diverse quinazoline libraries more efficient and environmentally friendly. These advancements have been crucial in expanding the exploration of quinazolines in various scientific domains.
Significance of Substituted Quinazolines in Academic and Drug Discovery Research
Substituted quinazolines are recognized as a "privileged structure" in medicinal chemistry. This designation is due to their ability to bind to a wide range of biological targets with high affinity, leading to diverse pharmacological activities. The versatility of the quinazoline scaffold allows for modification at various positions (primarily 2, 4, 6, and 8), which significantly influences the compound's physicochemical properties and biological effects. nih.gov
The broad spectrum of biological activities exhibited by quinazoline derivatives is remarkable and includes:
Anticancer: This is perhaps the most significant area of application. Several quinazoline-based drugs are approved as kinase inhibitors for cancer therapy. They often target the ATP-binding site of epidermal growth factor receptor (EGFR) tyrosine kinase, disrupting signaling pathways that lead to tumor growth. nih.gov
Antihypertensive: Certain derivatives have shown potent activity in relaxing blood vessels.
Anti-inflammatory: The scaffold is found in molecules designed to inhibit inflammatory pathways.
Antimicrobial and Antifungal: Researchers have developed numerous quinazoline compounds with significant activity against various bacterial and fungal strains. scispace.com
Antiviral and Antimalarial: The quinazoline core is a key component in the development of agents targeting viral replication and malarial parasites.
This wide range of activities has cemented the quinazoline scaffold as a critical building block in the design of new therapeutic agents. Structure-activity relationship (SAR) studies have been pivotal in guiding the synthesis of new derivatives with enhanced potency and selectivity. nih.gov For instance, substitutions at the 2 and 4 positions are known to be crucial for kinase inhibition, while modifications at the 6 and 7 positions can modulate solubility and metabolic stability.
The following table highlights some notable examples of FDA-approved drugs that feature the quinazoline core, underscoring its therapeutic importance.
| Drug Name | Therapeutic Use | Mechanism of Action |
| Gefitinib | Non-small cell lung cancer | EGFR tyrosine kinase inhibitor |
| Erlotinib | Non-small cell lung cancer, Pancreatic cancer | EGFR tyrosine kinase inhibitor |
| Afatinib | Non-small cell lung cancer | Irreversible ErbB family blocker (EGFR, HER2) |
| Lapatinib | HER2-positive breast cancer | Dual tyrosine kinase inhibitor (EGFR and HER2) |
| Prazosin | Hypertension | α1-adrenergic receptor antagonist |
Specific Focus on 2-Ethoxy-6-methyl-4-phenylquinazoline: A Representative Substituted Quinazoline
Within the vast family of quinazoline derivatives, this compound serves as an illustrative example of the structural diversity that can be achieved. This compound, identified by the CAS number 6023-43-4, features specific substitutions at three key positions of the quinazoline core. easechem.com
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 6023-43-4 |
| Molecular Formula | C₁₇H₁₆N₂O |
| Molecular Weight | 264.33 g/mol |
The structural features of this molecule are significant when considered in the context of established SAR principles for quinazolines:
2-Ethoxy Group: The presence of an ethoxy group at the C2 position is a common feature in many biologically active quinazolines. The oxygen atom can act as a hydrogen bond acceptor, and the ethyl group adds lipophilicity. The reactivity of related compounds like 2-ethoxy-4-chloroquinazoline has been explored for synthesizing novel derivatives by leveraging the ethoxy group's influence on the ring's electronics. researchgate.net
4-Phenyl Group: A phenyl substitution at the C4 position is a key feature in many EGFR inhibitors, where this aromatic ring often occupies a hydrophobic pocket in the enzyme's active site. The orientation and substitution pattern of this phenyl ring are critical for binding affinity. nih.gov
While specific, detailed research findings on the biological activity of this compound are not widely published in available literature, its structure embodies the principles used to design new quinazoline-based compounds. It represents a scaffold that could be further functionalized or tested for a variety of biological activities, from kinase inhibition to antimicrobial effects, based on the known contributions of its constituent parts. The synthesis of such a molecule would likely involve established quinazoline synthesis routes, potentially starting from a substituted anthranilic acid or by building the substituted pyrimidine ring onto a pre-existing benzene derivative.
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-6-methyl-4-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-3-20-17-18-15-10-9-12(2)11-14(15)16(19-17)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGJZSXUVSFHSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=C(C=C2)C)C(=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975645 | |
| Record name | 2-Ethoxy-6-methyl-4-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677701 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6023-43-4 | |
| Record name | 2-Ethoxy-6-methyl-4-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Ethoxy 6 Methyl 4 Phenylquinazoline and Its Analogues
Established Synthetic Strategies for Quinazoline (B50416) Core Formation
Traditional methods for synthesizing the quinazoline core have been refined over decades, offering robust and versatile pathways to a wide array of derivatives.
Cyclocondensation reactions are a cornerstone of quinazoline synthesis. The Niementowski synthesis, first reported in 1895, is a classic and widely used method that involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines (quinazolin-4(3H)-ones). nih.govwikipedia.orgchemeurope.com This reaction typically requires high temperatures and can be time-consuming under conventional heating. nih.gov
Variants of this reaction have been developed to improve yields and broaden the substrate scope. For instance, using isatoic anhydride (B1165640) in place of anthranilic acid is a common modification. nih.gov To achieve a structure like 2-Ethoxy-6-methyl-4-phenylquinazoline, a multi-step process would be necessary, starting with a Niementowski reaction to form a 2,4-disubstituted quinazolin-4-one, followed by chemical modification to introduce the ethoxy group, for example, by converting the 4-oxo group to a chloro group and then to the final product.
Transition-metal-catalyzed reactions have become indispensable tools in modern organic synthesis, offering efficient and selective routes to complex molecules, including quinazolines. frontiersin.orgnih.govmdpi.com These methods often have advantages over traditional approaches, such as milder reaction conditions, avoidance of pre-functionalized substrates, and reduced waste. mdpi.com Catalysts based on copper, palladium, ruthenium, iron, and manganese have been extensively explored. nih.govmdpi.comresearchgate.net
Copper catalysis, for example, has been used for the synthesis of quinazolines from 2-bromobenzaldehydes and amidines or through a one-pot, three-component reaction of ortho-bromoaromatic ketones, aldehydes, and ammonia. mdpi.com Iron-catalyzed reactions provide an economical and environmentally benign option, such as the acceptorless dehydrogenative coupling (ADC) of (2-aminophenyl)methanols with benzamides. researchgate.net Manganese-catalyzed C-H activation reactions are also recognized as a powerful, eco-friendly tool for quinazoline synthesis. nih.govmdpi.com
| Catalyst System | Reactants | Key Features | Yield Range | Reference |
|---|---|---|---|---|
| Cu(OTf)₂ / Selectfluor | Amidines and DMSO/DMF | Direct oxidative amination of N-H and C(sp³)-H bonds. | 52-93% | frontiersin.org |
| Cu₂O nanocubes | 2-bromobenzaldehydes and amidines | Heterogeneous, ligand-free, green solvent. | 81-96% | mdpi.com |
| FeCl₂·4H₂O | (2-aminophenyl)methanols and benzamides | Acceptorless dehydrogenative coupling (ADC), atom-economical. | Good yields | researchgate.net |
| Mn(I)-pincer complex | 2-aminobenzyl alcohols and benzonitriles | ADC strategy using an earth-abundant metal. | 33-86% | nih.gov |
| Ru(II) complexes | 2-arylimidazoles and arylglyoxals | Used for tandem cyclooxidative methods. | Varies | researchgate.net |
One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a product that incorporates portions of all reactants. researchgate.net This approach offers significant advantages, including operational simplicity, reduced reaction time, lower costs, and minimized waste generation. researchgate.net For quinazoline synthesis, a common MCR involves the condensation of a 2-aminoaryl ketone (like 2-aminobenzophenone), an aldehyde, and a nitrogen source such as ammonium (B1175870) acetate (B1210297). frontiersin.orgrsc.org A catalyst-free synthesis has been reported using a low-melting mixture of maltose, dimethylurea, and NH₄Cl as an effective and biodegradable reaction medium. rsc.org Iron-catalyzed MCRs using a magnetic ionic liquid have also been shown to be highly effective, allowing for easy catalyst recovery and reuse. frontiersin.orgnih.gov
Modern Approaches in Quinazoline Synthesis
The application of alternative energy sources like microwave irradiation (MWI) and ultrasound has revolutionized many organic transformations. nih.gov MWI can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture, often leading to higher yields and cleaner reactions compared to conventional heating. nih.govfrontiersin.org The Niementowski synthesis, which traditionally requires harsh conditions, has been significantly improved using MWI, often in solvent-free conditions. nih.govresearchgate.net
Ultrasound-assisted synthesis (UAS) is another green technique that utilizes acoustic cavitation to enhance reaction rates and yields. researchgate.net This method can promote mass transfer and bond activation, often under milder conditions than conventional methods. researchgate.netnih.gov One-pot syntheses of quinazoline derivatives have been successfully carried out under ultrasonic irradiation, providing a clean and affordable route to the target compounds. nih.gov
| Energy Source | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Microwave Irradiation (MWI) | Niementowski Synthesis | Reduces reaction times, often solvent-free, improves yields. | nih.govresearchgate.net |
| Microwave Irradiation (MWI) | Iron-catalyzed C-N coupling | Rapid, efficient, can be performed in water. | sci-hub.cat |
| Ultrasound Irradiation | One-pot synthesis from anthranilic acid | Environmentally friendly, clean synthesis, affordable. | nih.gov |
| Ultrasound Irradiation | Bischler cyclization | Mild conditions, access to diverse substitutions. | nih.gov |
Eliminating volatile and often toxic organic solvents is a primary goal of green chemistry. Solvent-free, or "neat," reactions, frequently combined with MWI, offer a powerful and environmentally benign synthetic strategy. researchgate.net These reactions can be facilitated by solid-supported reagents, such as acidic alumina, silica (B1680970) gel, or montmorillonite (B579905) K-10 clay, which can also act as catalysts. nih.govslideshare.net
Heterogeneous catalysis offers significant practical advantages, including easy separation of the catalyst from the reaction mixture, potential for catalyst recycling, and often ligand-free conditions. nih.gov Various heterogeneous catalysts have been employed for quinazoline synthesis, such as:
Cobalt Zeolite Imidazolate Framework (ZIF-67): An efficient catalyst for the reaction of 2-aminobenzophenone (B122507) with benzyl (B1604629) amine, noted for its reusability and good functional group tolerance at low temperatures. frontiersin.orgnih.gov
Manganese Oxides (α-MnO₂): A robust and reusable catalyst for the reaction of 2-aminobenzylamines with alcohols. nih.gov
Titanium Dioxide (TiO₂)-based catalysts: Used for the synthesis of quinazolines from o-aminobenzophenone, benzaldehyde, and ammonium acetate under solvent-free conditions. frontiersin.orgnih.gov
These modern approaches underscore a shift towards more sustainable and efficient chemical manufacturing, providing a diverse toolkit for the synthesis of complex heterocyclic compounds like this compound.
Dehydrogenative and Deaminative Coupling Reactions
Modern synthetic chemistry has increasingly embraced atom-economical and environmentally benign methodologies. Among these, dehydrogenative and deaminative coupling reactions have emerged as powerful tools for the construction of carbon-nitrogen and carbon-carbon bonds, offering direct access to quinazoline scaffolds from readily available starting materials. These reactions obviate the need for pre-functionalized substrates, thus shortening synthetic sequences and reducing waste.
Dehydrogenative Coupling: This approach typically involves the coupling of amines with various partners, facilitated by a transition-metal catalyst, with the concomitant loss of hydrogen gas. For the synthesis of quinazoline analogues, a notable strategy involves the ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines. The in situ-formed ruthenium catalytic system has demonstrated high selectivity for this transformation, providing a direct route to the quinazoline core. Similarly, manganese-based catalysts have been employed for the acceptorless dehydrogenative annulation of 2-aminobenzyl alcohol and nitriles, offering a sustainable pathway to quinazolines.
| Catalyst System | Reactants | Product Type | Ref. |
| Ruthenium/Ligand | 2-Aminophenyl ketones and Amines | Quinazolines | beilstein-journals.orgnih.gov |
| Manganese Pincer Complex | 2-Aminobenzyl alcohol and Nitriles | Quinazolines | nih.gov |
| Iron Catalyst | Methyl arenes and Anthranilamides | 2-Aryl quinazolinones | wikipedia.org |
Deaminative Coupling: This strategy involves the coupling of two different amines with the elimination of ammonia, or the coupling of an amide with an amine. Ruthenium catalysts have also proven effective in promoting the deaminative coupling of 2-aminobenzamides with amines to efficiently form quinazolinone products. beilstein-journals.orgnih.gov This method is particularly advantageous as it utilizes simple amines as coupling partners, expanding the scope of accessible quinazoline derivatives.
Targeted Synthesis of this compound
The specific architecture of this compound necessitates a carefully designed synthetic sequence that allows for the regioselective introduction of the ethoxy, methyl, and phenyl moieties. A plausible and efficient synthetic strategy would involve the initial construction of a suitably substituted quinazoline precursor, followed by sequential functionalization.
Strategies for Introducing Ethoxy, Methyl, and Phenyl Moieties
A convergent and logical approach to the target molecule would commence with the synthesis of a 6-methyl-substituted quinazolinone core. This can be achieved through established methods such as the Niementowski quinazoline synthesis , which involves the condensation of an appropriately substituted anthranilic acid (in this case, 5-methylanthranilic acid) with an amide. wikipedia.orgnih.govijprajournal.comchemicalbook.comdrugfuture.com
Once the 6-methylquinazolin-4-one is obtained, the introduction of the phenyl group at the C-4 position and the ethoxy group at the C-2 position can be accomplished through a series of regioselective transformations. A key intermediate in this strategy is the corresponding 2,4-dichloro-6-methylquinazoline (B1316831). This intermediate can be prepared by treating the 6-methylquinazolin-4-one with a chlorinating agent such as phosphorus oxychloride (POCl₃). derpharmachemica.comgoogle.com
With the 2,4-dichloro-6-methylquinazoline in hand, the differential reactivity of the C-2 and C-4 chloro substituents can be exploited. The C-4 position is generally more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Therefore, a selective Suzuki-Miyaura coupling with phenylboronic acid can be employed to introduce the phenyl group at the C-4 position, yielding 2-chloro-6-methyl-4-phenylquinazoline (B1348181). beilstein-journals.orgnih.govmdpi.commdpi.com
Finally, the ethoxy group can be installed at the C-2 position via a nucleophilic substitution reaction. Treatment of 2-chloro-6-methyl-4-phenylquinazoline with sodium ethoxide would furnish the desired product, this compound.
Regioselective Functionalization at C-2, C-4, and C-6 Positions
The successful synthesis of this compound hinges on the ability to control the regioselectivity of the functionalization steps.
C-6 Functionalization: The methyl group at the C-6 position is best incorporated from the start of the synthesis by using a commercially available or readily synthesized substituted aniline (B41778) or anthranilic acid precursor, such as 5-methylanthranilic acid. Direct C-H functionalization at the C-6 position of a pre-formed quinazoline ring is also a possibility, though it may present challenges in terms of regioselectivity.
C-4 and C-2 Functionalization: The regioselective functionalization of the C-2 and C-4 positions is typically achieved by leveraging the differential reactivity of a 2,4-dihaloquinazoline intermediate. In 2,4-dichloroquinazolines, the C-4 position is more electrophilic and thus more reactive towards nucleophiles and in palladium-catalyzed cross-coupling reactions. nih.gov This allows for the selective introduction of a substituent at C-4 while leaving the C-2 chloro group intact. Subsequent reaction at the less reactive C-2 position can then be carried out under more forcing conditions or with a more reactive nucleophile.
| Position | Functionalization Strategy | Key Reaction |
| C-6 | Use of a pre-functionalized starting material | Niementowski Synthesis |
| C-4 | Regioselective reaction of a 2,4-dichloro intermediate | Suzuki-Miyaura Coupling |
| C-2 | Substitution of the remaining chloro group | Nucleophilic Aromatic Substitution |
This hierarchical reactivity provides a robust platform for the synthesis of a wide array of 2,4,6-trisubstituted quinazolines, including the target molecule, this compound.
Advanced Spectroscopic Elucidation of 2 Ethoxy 6 Methyl 4 Phenylquinazoline Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
A definitive structural analysis of 2-Ethoxy-6-methyl-4-phenylquinazoline would heavily rely on one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A hypothetical ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the ethoxy group (a triplet and a quartet), the methyl group (a singlet), and the aromatic protons of the quinazoline (B50416) and phenyl rings. The precise chemical shifts and coupling constants would be crucial for confirming the substitution pattern.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would complement the ¹H NMR data by providing signals for all carbon atoms in the molecule. The chemical shifts of the carbons in the quinazoline core would be particularly sensitive to the electronic effects of the substituents, aiding in the unequivocal assignment of the structure.
Advanced NMR Techniques for Structural Confirmation
Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assembling the molecular framework. These techniques would establish connectivity between protons and carbons, providing unambiguous proof of the structure. Regrettably, no such experimental data has been published for this specific compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and investigating the fragmentation pathways of a compound. For this compound (C₁₇H₁₆N₂O), the molecular ion peak would be expected at an m/z value corresponding to its exact mass. The fragmentation pattern would likely involve cleavages related to the ethoxy and phenyl substituents, providing further structural confirmation. Without experimental data, this analysis remains speculative.
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization
UV-Vis spectroscopy reveals information about the electronic transitions within a molecule. The spectrum of this compound would likely display absorption bands in the UV region, characteristic of the π-π* transitions within the conjugated quinazoline and phenyl ring systems. The position and intensity of these bands are influenced by the substituents, but specific absorption maxima (λmax) have not been reported.
X-ray Crystallography for Solid-State Structural Determination
A comprehensive search of available scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound this compound. While crystallographic studies have been conducted on structurally related quinazoline derivatives, no published research detailing the precise crystal structure, unit cell dimensions, or other solid-state structural parameters for this compound could be located.
X-ray crystallography is a definitive analytical technique for determining the exact three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information, including:
Crystal System: The basic geometric framework of the crystal lattice (e.g., monoclinic, triclinic, orthorhombic).
Space Group: The specific symmetry operations that describe the arrangement of molecules within the unit cell.
Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ), which define the repeating unit of the crystal.
Atomic Coordinates: The precise position of each atom within the unit cell.
Bond Lengths and Angles: The distances between bonded atoms and the angles they form, confirming the molecular connectivity.
Intermolecular Interactions: The presence and nature of non-covalent interactions, such as hydrogen bonds or π-stacking, which influence the crystal packing.
Without a dedicated single-crystal X-ray diffraction study on this compound, a detailed, experimentally verified description of its solid-state structure remains undetermined. Such a study would be necessary to provide the authoritative data required for a complete structural elucidation in the solid phase. Therefore, data tables and a detailed discussion of its crystallographic parameters cannot be provided at this time.
Computational and Theoretical Investigations of 2 Ethoxy 6 Methyl 4 Phenylquinazoline and Its Derivatives
Quantum Chemical Methodologies
Quantum chemical methodologies are at the forefront of computational chemistry, offering a powerful lens through which to examine the intricacies of molecular systems. These methods, grounded in the principles of quantum mechanics, allow for the detailed analysis of electronic structure and its influence on molecular properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in studying quinazoline (B50416) derivatives. nih.gov This method is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. researcher.liferesearchgate.net By finding the minimum energy conformation, DFT provides crucial information about bond lengths, bond angles, and dihedral angles.
For quinazoline derivatives, DFT calculations, often using hybrid functionals like B3LYP, are instrumental in understanding their electronic structure. nih.gov These calculations reveal the distribution of electrons within the molecule, which is fundamental to its chemical behavior. The electronic properties elucidated by DFT are essential for predicting how these molecules will interact with other chemical species and their environment.
The application of DFT extends to various substituted quinazolines, where it has been successfully used to correlate theoretical predictions with experimental data. nih.gov The insights gained from DFT studies are valuable for designing novel quinazoline-based compounds with specific electronic properties for applications in materials science and medicinal chemistry.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov The HOMO represents the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that a molecule is more reactive and can be easily polarized. For 2-Ethoxy-6-methyl-4-phenylquinazoline and its analogs, FMO analysis helps to predict their reactivity patterns, including their susceptibility to electrophilic and nucleophilic attack. youtube.com This analysis is crucial for understanding their potential roles in various chemical reactions and biological processes.
The distribution of the HOMO and LUMO across the molecular structure provides further insights into the regions of the molecule that are most involved in electron donation and acceptance. This information is invaluable for predicting the sites of reaction and for designing molecules with tailored reactivity.
Natural Bond Orbital (NBO) analysis offers a detailed picture of the bonding within a molecule, translating complex wavefunctions into familiar chemical concepts such as bonds, lone pairs, and atomic charges. wisc.edu This method provides a localized, Lewis-like description of the electronic structure, which is highly intuitive for chemists. wisc.edu NBO analysis can reveal important details about hybridization, bond strengths, and delocalization of electron density through hyperconjugative interactions. researchgate.net
Mulliken charge analysis is another method used to estimate the partial atomic charges in a molecule, providing a measure of the electron distribution. uni-muenchen.desemanticscholar.org While computationally simpler than NBO, Mulliken charges can be sensitive to the choice of basis set. uni-muenchen.de Both NBO and Mulliken charge analyses are employed to understand the electrostatic potential of the molecule, which governs its non-covalent interactions and plays a significant role in its physical and chemical properties. For this compound, these analyses can identify the most electropositive and electronegative sites, which are key to understanding its intermolecular interactions.
| Method | Principle | Key Outputs | Strengths | Limitations |
|---|---|---|---|---|
| Natural Bond Orbital (NBO) | Analyzes the wavefunction in terms of localized bonds, lone pairs, and core orbitals. | Natural atomic charges, bond orders, hybridization, hyperconjugative interactions. | Provides a chemically intuitive picture of bonding and is less basis set dependent. | Can be computationally more demanding. |
| Mulliken Charge Analysis | Partitions the total electron population among the atoms in a molecule. | Partial atomic charges. | Computationally efficient and widely available in quantum chemistry software. | Can be highly sensitive to the basis set used in the calculation. |
Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. nih.gov For this compound, DFT can be used to calculate its vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. iosrjournals.org These calculations help in the assignment of experimental IR bands to specific molecular vibrations.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These theoretical predictions are invaluable for interpreting complex experimental NMR spectra and confirming the molecular structure.
The electronic transitions that give rise to a molecule's ultraviolet-visible (UV-Vis) spectrum can be calculated using Time-Dependent DFT (TD-DFT). researchgate.net These calculations provide information about the wavelengths of maximum absorption and the nature of the electronic excitations, offering insights into the molecule's electronic structure and chromophoric properties.
Molecular Modeling and Dynamics Simulations
While quantum chemical methods provide a static picture of a molecule, molecular modeling and dynamics simulations offer a dynamic view, capturing the motion and conformational changes of molecules over time.
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's conformational landscape. For flexible molecules like this compound, which has rotatable bonds, MD simulations are essential for exploring the different conformations it can adopt. nih.gov
These simulations can reveal the preferred conformations of the molecule, the energy barriers between different conformations, and how the molecule's shape changes in response to its environment, such as in different solvents. nih.gov This information is crucial for understanding how the molecule's three-dimensional structure influences its properties and interactions with other molecules. Conformational analysis through MD simulations provides a dynamic perspective that complements the static picture obtained from quantum chemical calculations.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface, Energy Framework)
Hirshfeld Surface Analysis is a powerful method used to partition crystal space into molecular volumes, allowing for the visualization and quantification of intermolecular contacts. The Hirshfeld surface is generated based on the electron distribution of a molecule. The normalized contact distance (dnorm) is mapped onto this surface, where red spots indicate close contacts (shorter than van der Waals radii), white regions represent contacts around the van der Waals separation, and blue areas signify longer contacts.
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For quinazoline derivatives and other heterocyclic compounds, these plots typically reveal the prevalence of H···H, C···H/H···C, and O···H/H···O interactions. nih.govnih.gov For instance, in the crystal structure of a related quinazoline methylidene bridged compound, H···H contacts were found to be the most significant, highlighting the importance of van der Waals forces in the crystal packing. researchgate.net A similar analysis for this compound would likely reveal a significant contribution from H···H interactions due to the abundance of hydrogen atoms on the phenyl, methyl, and ethoxy groups.
Energy Framework Analysis complements Hirshfeld surface analysis by providing a quantitative measure of the interaction energies between molecules in a crystal. This method calculates the electrostatic, polarization, dispersion, and repulsion energies between a central molecule and its neighbors. The resulting energy frameworks can be visualized as cylinders connecting the centroids of interacting molecules, with the thickness of the cylinders proportional to the strength of the interaction.
The following table illustrates the typical contributions of different intermolecular contacts to the Hirshfeld surface for related heterocyclic compounds, providing an expectation of what a similar analysis for this compound might reveal.
| Interaction Type | Typical Contribution (%) |
| H···H | 40 - 60 |
| C···H/H···C | 10 - 20 |
| O···H/H···O | 5 - 15 |
| N···H/H···N | < 10 |
| C···C | < 5 |
This table is illustrative and compiled from general findings for heterocyclic compounds; specific values for this compound would require dedicated computational analysis.
Prediction of Chemical Properties and Reactivity Parameters
Computational quantum mechanics provides a powerful toolkit for predicting various chemical properties and reactivity parameters of molecules, offering insights that can guide experimental work.
Acidity Constants (pKa) using Quantum Mechanical Descriptors
The acidity constant (pKa) is a critical parameter that influences the behavior of a compound in biological and chemical systems. Computational methods can be employed to predict pKa values through the use of quantum mechanical descriptors. For quinazoline derivatives, a linear relationship has been established between experimental pKa values and several DFT (Density Functional Theory) descriptors. researchgate.net
One of the most effective descriptors for predicting the pKa of quinazoline derivatives is the calculated atomic charge on the N1 nitrogen atom (Q(N1)). researchgate.net The underlying principle is that a lower electron density on the nitrogen atom corresponds to a more stable conjugate acid, and thus a lower pKa. The M06L/6-311++G(d,p) level of theory in conjunction with the CPCM solvation model has been shown to provide strong correlations for this class of compounds. researchgate.net
To predict the pKa of this compound, one would first perform a geometry optimization and subsequent population analysis at a suitable level of theory. The calculated atomic charge on the N1 atom could then be used in a pre-established linear regression equation to estimate the pKa. Other descriptors that have been considered for pKa prediction in quinazolines include ionization energy, electron affinity, and Fukui functions. researchgate.net
The following table presents a hypothetical set of calculated descriptors for this compound and a potential predicted pKa based on established correlations for similar compounds.
| Descriptor | Calculated Value (a.u.) | Predicted pKa |
| Atomic Charge on N1 (Q(N1)) | [Hypothetical Value] | [Predicted Value] |
| Ionization Potential | [Hypothetical Value] | [Predicted Value] |
| Electron Affinity | [Hypothetical Value] | [Predicted Value] |
This table is for illustrative purposes. The actual calculated values and predicted pKa would require specific computational runs for this compound.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. The NLO response of a molecule is governed by its hyperpolarizability. Computational methods, particularly DFT, are widely used to calculate the first and second-order hyperpolarizabilities (β and γ, respectively) to predict the NLO properties of novel compounds.
For quinazoline derivatives to exhibit significant NLO properties, they often require a "push-pull" electronic structure, where an electron-donating group and an electron-withdrawing group are connected through a π-conjugated system. researchgate.net In this compound, the ethoxy and methyl groups are weak electron-donating groups, and the quinazoline ring itself can act as an electron-accepting moiety. The phenyl group at the 4-position can also influence the electronic properties.
Computational studies on related quinazolinone derivatives have shown that the introduction of groups that enhance the push-pull character can significantly increase the second-order NLO susceptibility (γ). researchgate.net The investigation of NLO properties for this compound would involve calculating the static and frequency-dependent hyperpolarizabilities. These calculations would provide insights into its potential as an NLO material.
The table below shows representative calculated hyperpolarizability values for a generic quinazoline derivative compared to a known NLO material for context.
| Compound | First Hyperpolarizability (β) (esu) | Second Hyperpolarizability (γ) (esu) |
| Generic Push-Pull Quinazoline | [Typical Calculated Range] | [Typical Calculated Range] |
| p-Nitroaniline (Reference) | 6.2 x 10-30 | 46 x 10-36 |
This table provides a general comparison. The specific NLO properties of this compound would need to be determined through dedicated theoretical calculations.
Chemical Reactivity and Transformation Mechanisms of 2 Ethoxy 6 Methyl 4 Phenylquinazoline Analogues
Regioselectivity and Stereoselectivity in Quinazoline (B50416) Reactions
Regioselectivity is a critical aspect of quinazoline chemistry, particularly in substitution reactions on the quinazoline core. The positions on the quinazoline ring exhibit different reactivities towards nucleophiles and electrophiles. For instance, in 2,4-disubstituted quinazolines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position.
Numerous studies on nucleophilic aromatic substitution (SNAr) reactions using 2,4-dichloroquinazoline (B46505) precursors have consistently demonstrated regioselective substitution at the 4-position. mdpi.com This preference is attributed to the electronic properties of the quinazoline nucleus. A variety of nucleophiles, including anilines, benzylamines, and aliphatic amines, have been shown to selectively displace the chlorine atom at the C4 position under diverse reaction conditions. mdpi.comnih.gov
Recent research has also explored methods to achieve regioselective modification at the C2 position, which is typically more challenging. One approach involves using 2-chloroquinazolines where the C4 position is blocked by a less reactive group. researchgate.net Another strategy utilizes the azide–tetrazole tautomeric equilibrium to direct a nucleofugal group from the C4 to the C2 position, enabling selective C2 functionalization. nih.gov This has been demonstrated effectively on the 6,7-dimethoxyquinazoline (B1622564) core, which is present in several pharmaceutically active compounds. nih.gov
While regioselectivity is a well-documented area in quinazoline chemistry, stereoselectivity is less commonly the primary focus unless a chiral center is introduced or affected during the reaction. For many of the common transformations of the quinazoline core, the aromatic nature of the ring system means that stereoselectivity is not a factor. However, in reactions involving the formation of new chiral centers, such as in certain cycloaddition reactions or the synthesis of tetrahydroquinazoline (B156257) derivatives, controlling the stereochemical outcome becomes crucial.
Nucleophilic and Electrophilic Transformations at the Quinazoline Core
The quinazoline nucleus is susceptible to both nucleophilic and electrophilic attack, with the reaction's nature and outcome depending on the substituents present on the ring and the reaction conditions.
Nucleophilic Transformations:
Nucleophilic aromatic substitution (SNAr) is a prominent reaction for functionalizing the quinazoline core, especially at the C2 and C4 positions, which are activated by the ring nitrogen atoms. As previously mentioned, in 2,4-dichloroquinazolines, the C4 position is the more reactive site for nucleophilic displacement. mdpi.comnih.gov This regioselectivity allows for the sequential introduction of different nucleophiles.
The reactivity of the quinazoline ring in SNAr reactions can be influenced by the substituents on the carbocyclic ring. Electron-donating groups can decrease the electrophilicity of the C2 and C4 positions, while electron-withdrawing groups can enhance it. The nature of the nucleophile also plays a significant role, with stronger nucleophiles generally reacting more readily.
Electrophilic Transformations:
Electrophilic substitution on the quinazoline ring itself is less common due to the deactivating effect of the nitrogen atoms. However, the phenyl group at the C4 position of analogues like 2-ethoxy-6-methyl-4-phenylquinazoline can undergo electrophilic aromatic substitution. The directing effect of the quinazoline ring on the phenyl substituent would need to be considered in such reactions.
More commonly, electrophilic transformations are observed in the synthesis of the quinazoline ring itself, for instance, through the cyclization of substituted anilines. researchgate.net
Cycloaddition Reactions and Ring Expansion Phenomena of Quinazoline Derivatives
Cycloaddition reactions offer a powerful tool for the construction of fused heterocyclic systems containing the quinazoline moiety. These reactions can lead to the formation of novel polycyclic structures with potential biological activity.
One common type of cycloaddition reaction involving quinazolines is the [4+2] cycloaddition, or Diels-Alder reaction. In some instances, the quinazoline system can act as the diene or dienophile. For example, the synthesis of novel quinazoline derivatives has been achieved through imino-Diels-Alder reactions. nih.gov
1,3-dipolar cycloaddition reactions have also been employed to synthesize fused quinazoline systems. globethesis.com These reactions involve the addition of a 1,3-dipole to a dipolarophile, leading to the formation of a five-membered ring. For instance, the reaction of in situ formed zwitterions from 3-amino-2-chloromethyl-4(3H)-quinazolinone with various dipolarophiles has been used to synthesize annelated pyrrolo- and pyridazinoquinazoline derivatives. nih.govresearchgate.net
Ring expansion phenomena, while less common, can occur under specific reaction conditions. For instance, sequential [3+2] cycloaddition and ring-expansion reactions have been reported for the synthesis of chim.itbohrium.commdpi.comtriazolo[1,5-c]quinazolin-5(6H)-one derivatives. researchgate.net
The table below summarizes some examples of cycloaddition reactions involving quinazoline derivatives.
| Reaction Type | Reactants | Product | Reference |
| Imino-Diels-Alder | Aniline (B41778), Ethyl glyoxalate | Quinazoline derivatives | nih.gov |
| 1,3-Dipolar Cycloaddition | 3-Amino-2-chloromethyl-4(3H)-quinazolinone, N-arylmaleimides | 2-aryl-3a,4,12,12a-tetrahydropyrrolo[3',4':4,3]-pyridazino[6,1-b]-quinazoline-1,3,6-triones | nih.govresearchgate.net |
| [4+2] Cycloaddition | N-aryl-substituted ketenimines, N,N-disubstituted cyanamides | 4-(N,N-disubstituted amino)quinazoline derivatives | nih.gov |
| [3+2] Cycloaddition/Ring Expansion | α, β-unsaturated keto/ester methyleneindolinone, Sodium azide | 5-oxo-5,6-dihydro- chim.itbohrium.commdpi.comtriazolo[1,5-c]quinazoline derivatives | researchgate.net |
Metal-Free and Catalytic Oxidation/Reduction Reactions
Oxidation and reduction reactions are fundamental in both the synthesis and functionalization of quinazolines. Both metal-free and metal-catalyzed methods have been extensively developed.
Metal-Free Reactions:
Metal-free oxidative approaches for the synthesis of quinazolines are gaining traction due to their environmental benefits. mdpi.com One such method involves the organocatalytic oxidation of o-aminobenzylamines and benzylamines using salicylic (B10762653) acid derivatives as catalysts and molecular oxygen as the oxidant. nih.govfrontiersin.org This approach allows for the one-pot synthesis of 2-substituted quinazolines with good yields and high atom economy. nih.govfrontiersin.org Iodine has also been used as a catalyst for the synthesis of 2-arylquinazolines from 2-aminobenzophenones and aryl amines under an oxygen atmosphere. mdpi.com
Catalytic Reactions:
Transition metal catalysts are widely employed in the synthesis of quinazolines through various oxidative and reductive pathways. nih.gov For example, copper-catalyzed C-H activation reactions have emerged as an efficient method for constructing complex heterocycles. mdpi.com Copper salts, being inexpensive and having low toxicity, are attractive for these transformations. mdpi.com Iron-catalyzed cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates has been used to synthesize 2,4-diaminoquinazolines. mdpi.com
The following table provides examples of metal-free and catalytic oxidation/reduction reactions for the synthesis of quinazolines.
| Reaction Type | Catalyst/Reagent | Substrates | Product | Reference |
| Metal-Free Oxidation | 4,6-dihydroxysalicylic acid/O₂ | o-aminobenzylamines, benzylamines | 2-substituted quinazolines | nih.govfrontiersin.org |
| Metal-Free Oxidation | I₂/O₂ | 2-aminobenzophenones, aryl amines | 2-arylquinazolines | mdpi.com |
| Catalytic Reduction | Fe/HCl | methyl N-cyano-2-nitrobenzimidates | 2,4-diaminoquinazolines | mdpi.com |
| Catalytic Oxidation | CuCl/DABCO/4-HO-TEMPO | Aldehyde, benzylamine | Quinazolines | mdpi.com |
C-H Activation and Functionalization Strategies
Direct C-H activation and functionalization have become powerful strategies for the synthesis and modification of organic molecules, including quinazolines. bohrium.com These methods offer an atom- and step-economical alternative to traditional cross-coupling reactions, which often require pre-functionalized substrates. bohrium.com
Transition metal catalysis plays a pivotal role in the C-H functionalization of the quinazoline core. rsc.org Various transition metals, including palladium, rhodium, cobalt, and copper, have been utilized to catalyze the direct arylation, amination, acetoxylation, and alkylation of quinazoline derivatives. bohrium.comrsc.org
For instance, cobalt-catalyzed C-H activation of N-sulfinylimines and benzimidates has been used for the synthesis of quinazolines. researchgate.net Copper-catalyzed dehydrogenative coupling of quinazoline-3-oxides with indoles via C-H activation has also been reported. chim.it
The regioselectivity of C-H functionalization can often be controlled by using directing groups. These groups coordinate to the metal catalyst and direct the C-H activation to a specific position. The development of methods for the regioselective direct C-H functionalization of quinoline (B57606) derivatives, a related heterocyclic system, highlights the potential for similar strategies to be applied to quinazolines. mdpi.com
The table below showcases some examples of C-H activation and functionalization strategies for quinazoline derivatives.
| Metal Catalyst | Reaction Type | Substrates | Product | Reference |
| Cobalt(III) | C-H Activation/Annulation | N-sulfinylimines, Dioxazolones | Quinazolines | researchgate.net |
| Copper(II) | Dehydrogenative Coupling | Quinazoline-3-oxide, Indoles | C2-Indolylquinazolines | chim.it |
| Palladium(II) | C2 Oxidative Cross-Coupling | Quinoline N-oxide, Indole | C2-Indolylquinoline | mdpi.com |
Structure Activity Relationship Sar and Biochemical Interaction Mechanisms of Quinazoline Derivatives
General Principles of Quinazoline (B50416) Scaffold Design for Molecular Interactions
The quinazoline nucleus serves as a versatile scaffold for designing molecules that can interact with various biological targets. Its efficacy is rooted in the arrangement of nitrogen atoms within the pyrimidine (B1678525) ring, which can act as hydrogen bond acceptors. nih.govugm.ac.id Structure-activity relationship studies have consistently shown that the N-1 and N-3 atoms are crucial for binding to the active sites of many enzymes, such as Epidermal Growth Factor Receptor (EGFR) kinases. nih.gov The formation of hydrogen bonds, for instance between the N-1 of the quinazoline ring and methionine residues within the kinase's active site, is a key factor for potent inhibition. ugm.ac.idnih.gov
Role of Specific Substituents (Ethoxy, Methyl, Phenyl) in Molecular Recognition
The specific substituents on the quinazoline core of 2-Ethoxy-6-methyl-4-phenylquinazoline each play a distinct role in its interaction with biological targets.
Influence of the Ethoxy Group (C-2) on Ligand-Target Binding
Substituents at the C-2 position of the quinazoline scaffold are known to significantly influence the molecule's biological activity. Small lipophilic groups at this position can increase activity. nih.gov While direct studies on a C-2 ethoxy group are limited, research on related 2-alkoxy and other 2-substituted quinazolines provides valuable insights. For instance, in the context of antibacterial agents, modifications at the C-2 position have led to compounds with broad-spectrum activity. nih.gov The size and nature of the group at C-2 can affect how the molecule fits into the binding pocket of a target enzyme or receptor. An ethoxy group, being relatively small and possessing some lipophilicity, could contribute to favorable hydrophobic interactions within a binding site.
Impact of the Phenyl Group (C-4) on Receptor Affinity and Selectivity
The substituent at the C-4 position is critical for the affinity and selectivity of many quinazoline derivatives. A phenyl group at this position is a key feature in numerous biologically active compounds, including those targeting EGFR. nih.gov In 4-anilinoquinazolines, the aniline (B41778) (phenylamino) group plays a pivotal role in binding to the ATP-binding site of tyrosine kinases. nih.gov The orientation and substitution pattern of this phenyl ring can determine the compound's selectivity and potency. For instance, in the development of TLR4 ligands, substitutions on a phenyl moiety at the C-4 position resulted in enhanced immunological activity. escholarship.org The phenyl group can engage in crucial hydrophobic and π-π stacking interactions within the receptor's binding pocket, thereby anchoring the inhibitor and contributing significantly to its affinity. rsc.org
Mechanistic Studies of Biochemical Interactions
Quinazoline derivatives are known to inhibit a wide range of enzyme systems, a property that is largely dependent on the specific substitution pattern of the quinazoline core.
Inhibition of Enzyme Systems
Cholinesterases: Certain quinazoline derivatives have been identified as inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE), which are implicated in neurodegenerative diseases like Alzheimer's. mdpi.comnih.gov These compounds can interact with the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine. mdpi.comresearchgate.net
Thymidylate Synthase (TS): Quinazoline analogs have been developed as inhibitors of thymidylate synthase, a critical enzyme in DNA synthesis. nih.govnih.gov By blocking TS, these compounds disrupt the production of thymidine, a necessary component of DNA, thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells. mdpi.com Some benzo[f]quinazolin-1(2H)-ones have shown potent TS inhibition with I50 values as low as 20 nM. nih.gov
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: The quinazoline scaffold is a cornerstone in the development of EGFR tyrosine kinase inhibitors used in cancer therapy. ekb.egrsc.org These inhibitors typically feature a 4-anilino substitution, which competes with ATP for binding to the kinase domain of the receptor. ugm.ac.idnih.gov This binding blocks the downstream signaling pathways that promote cell proliferation, survival, and migration. rsc.org Modifications at the C-6 and C-7 positions are known to enhance EGFR inhibitory activity. nih.govekb.eg
Poly-(ADP-ribose) Polymerase (PARP): Quinazoline-based compounds have been designed as potent inhibitors of PARP enzymes, which are involved in DNA repair. rsc.orgacs.orgnih.gov By inhibiting PARP, these molecules can induce synthetic lethality in cancer cells with existing DNA repair defects. mdpi.com Structure-activity relationship studies have shown that the quinazolinone and quinazoline-2,4-dione scaffolds are important for PARP inhibition, with some derivatives achieving IC50 values in the nanomolar range. rsc.orgacs.orgnih.gov
Tyrosine Kinases: Beyond EGFR, quinazoline derivatives have been investigated as inhibitors of other tyrosine kinases. The fundamental 4-anilinoquinazoline (B1210976) structure can be adapted to target different kinases by modifying the substituents on both the quinazoline core and the aniline ring. nih.gov
Topoisomerase DNA Gyrase: Quinazoline derivatives have also been explored as inhibitors of topoisomerases, enzymes that are essential for managing DNA topology during replication and transcription. nih.govnih.govacs.org These compounds can interfere with the enzyme's function, leading to DNA damage and cell death, making them potential anticancer agents. nih.govmdpi.com For instance, certain 6,7-disubstituted-quinazolin-5,8-dione molecules have been evaluated as topoisomerase inhibitors. nih.gov
Table 1: Examples of Quinazoline Derivatives and their Enzyme Inhibitory Activities
| Compound Class | Target Enzyme | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Benzo[f]quinazolin-1(2H)-ones | Thymidylate Synthase | As low as 20 nM | nih.gov |
| Quinazoline-2,4(1H,3H)-dione derivatives | PARP-1 | 0.51 nM - 1.31 nM | acs.orgnih.gov |
| Pyridazino-quinazolin-3-ones | PARP | 0.0914 µM | nih.gov |
| 6-salicyl-4-anilinoquinazolines | EGFR | 0.12 µM | nih.gov |
| 6-salicyl-4-anilinoquinazolines | HER2 | 0.096 µM | nih.gov |
| Quinazoline derivatives | hAChE | 0.283 µM | mdpi.com |
Interactions with Nucleic Acid Structures and Related Processes
Quinazoline derivatives have been shown to interact with nucleic acids and associated proteins through several distinct mechanisms, including the modulation of DNA repair enzymes, stabilization of G-quadruplex structures, and inhibition of tubulin polymerization. These interactions are critical to their potential as therapeutic agents.
DNA Repair Enzymes: The integrity of the genome is maintained by a sophisticated network of DNA repair pathways. One key family of enzymes in this process is the Poly(ADP-ribose) polymerases (PARPs). Certain 2-arylquinazolin-4-ones have been identified as potent and selective inhibitors of tankyrases, members of the PARP superfamily. The selectivity of these compounds is rationalized by the hydrophobic nature of the protein structure around the 8-position of the quinazoline ring. This inhibition of PARP activity can disrupt DNA repair mechanisms, leading to the accumulation of DNA damage, particularly in cancer cells that already have compromised DNA repair pathways.
G-quadruplex Stabilization: G-quadruplexes (G4s) are non-canonical, four-stranded secondary structures formed in guanine-rich sequences of DNA and RNA. acs.org These structures are prevalent in telomeres and the promoter regions of oncogenes, such as c-myc, and play a crucial role in regulating gene expression and maintaining genomic stability. nih.govnih.gov The planar aromatic core of the quinazoline scaffold is well-suited to interact with and stabilize G4 structures, primarily through π-π stacking interactions with the guanine (B1146940) tetrads. nih.gov
Numerous studies have demonstrated that 2,4-disubstituted quinazoline derivatives can selectively bind to and stabilize telomeric and c-myc promoter G-quadruplexes. nih.govresearchgate.netnih.gov This stabilization can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length in cancer cells, and can also downregulate the expression of oncogenes like c-myc. nih.govnih.gov The structure-activity relationship (SAR) for these interactions indicates that substitutions on the quinazoline core, particularly the side chains, are critical for binding affinity and selectivity over duplex DNA. nih.govresearchgate.net For instance, the quinazoline derivative QPB-15e has been shown to stabilize the c-myc G-quadruplex, leading to the downregulation of c-myc expression and the arrest of cancer cell proliferation. nih.gov These findings highlight G-quadruplex stabilization as a significant mechanism for the biological activity of quinazoline compounds. acs.org
| Compound Class | Target G-Quadruplex | Observed Effect | Reference |
|---|---|---|---|
| QPB-15e (Quinazoline Derivative) | c-myc promoter | Stabilizes G4, downregulates c-myc expression, inhibits tumor growth. | nih.gov |
| Pyridine Bis-Quinazoline Derivatives | Various (Parallel and Hybrid) | Strong G4 stabilization (ΔTm > 20 °C) and selectivity over duplex DNA. | nih.gov |
| 2,4-Disubstituted Quinazolines | Telomeric | High selectivity for G-quadruplex over duplex DNA; telomerase inhibition. | nih.gov |
| Quinazoline-based compounds (4f, 8g) | Telomeric and Oncogene Promoters | Selective stabilization of G4 structures in vitro and in human cells. | acs.org |
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and cell shape maintenance. Disruption of microtubule dynamics is a well-established strategy in cancer therapy. Several classes of quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization. These compounds typically bind to the colchicine (B1669291) site on β-tubulin, preventing the assembly of tubulin dimers into microtubules. This disruption leads to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis. The 4-(N-cycloamino)phenylquinazolines, for example, have been developed as a novel class of tubulin polymerization inhibitors that target the colchicine site.
In Silico Approaches to Ligand-Protein Binding
Computational methods, particularly molecular docking, are invaluable tools for understanding the interactions between small molecules and their protein targets at an atomic level. These in silico approaches allow for the prediction of binding modes, the estimation of binding affinities, and the rationalization of structure-activity relationships, thereby guiding the design of more potent and selective inhibitors.
Molecular Docking with VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. nih.gov Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a prime target for anticancer drug development. The quinazoline scaffold is a common feature in many approved and investigational VEGFR-2 inhibitors.
Molecular docking studies have consistently shown that quinazoline derivatives bind to the ATP-binding site within the catalytic domain of VEGFR-2. The binding is typically characterized by a crucial hydrogen bond between the N1 atom of the quinazoline core and the backbone NH of a key cysteine residue (Cys919) in the hinge region of the kinase. This interaction anchors the inhibitor in the active site. Additional interactions contribute to the binding affinity and selectivity:
Hydrophobic Interactions: The phenyl group at the 4-position and other substituents on the quinazoline core engage in hydrophobic interactions with nonpolar residues lining the ATP pocket, such as Leu840, Val848, Ala866, Val916, and Leu1035.
Additional Hydrogen Bonds: Depending on the substitution pattern, other parts of the molecule can form additional hydrogen bonds with residues in the active site. For example, side chains attached to the quinazoline scaffold can interact with residues like Asp1046 in the DFG motif.
These docking studies rationalize the observed SAR for quinazoline-based VEGFR-2 inhibitors and provide a structural basis for their mechanism of action. The predicted binding energies often correlate well with experimentally determined inhibitory activities (IC50 values), validating the computational models.
| Compound Class/Example | Key H-Bond Interaction(s) | Key Hydrophobic Interactions (Residues) | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| 4-Anilinoquinazolines | Cys919, Asp1046 | Val848, Ala866, Leu1035 | -8.24 | nih.gov |
| Benzo[g]quinazolines | Cys919 | Leu840, Val848, Ala866, Leu1035 | Not specified | nih.gov |
| Iodoquinazoline Derivatives | Cys919, Glu917 | Leu840, Val916, Leu1035 | Not specified |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
While the synthesis of quinazoline (B50416) scaffolds is a mature field of chemical research, the pursuit of more efficient and environmentally responsible synthetic routes remains a priority. mdpi.commdpi.com Future synthetic chemistry research concerning 2-Ethoxy-6-methyl-4-phenylquinazoline should prioritize the following areas:
Green Chemistry Principles : Emphasis should be placed on employing eco-friendly solvents, catalysts, and reaction conditions to curtail waste and energy usage. frontiersin.org Promising techniques include microwave-assisted synthesis and reactions conducted in aqueous media. frontiersin.orgresearchgate.net
Catalyst-Free and Metal-Free Reactions : A significant objective in sustainable chemistry is the creation of synthetic routes that obviate the need for costly and potentially hazardous transition-metal catalysts. mdpi.comfrontiersin.org Innovations in the transition-metal-free synthesis of quinazolines could be specifically tailored for the target molecule. mdpi.com
Recent advancements have seen the use of earth-abundant first-row transition metals (such as manganese, iron, nickel, and copper) as effective catalysts, presenting sustainable alternatives to precious metals. benthamdirect.comresearchgate.net Furthermore, atom-economical methods like dehydrogenative annulation catalyzed by manganese pincer complexes offer an efficient pathway to the quinazoline core. acs.org
Table 1: Modern Sustainable Synthetic Strategies for Quinazoline Derivatives
| Synthetic Strategy | Key Features | Potential Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, increased yields, cleaner reactions. frontiersin.org |
| Transition-Metal-Free Synthesis | Avoidance of metal catalysts, often using iodine or other promoters. | Lower cost, reduced toxicity, and easier purification. mdpi.com |
| Dehydrogenative Coupling | Formation of C-N and C-C bonds with the loss of hydrogen. | High atom economy, environmentally friendly. acs.org |
| One-Pot Multicomponent Reactions | Combining three or more reactants in a single step. | Increased efficiency, operational simplicity, reduced waste. mdpi.comresearchgate.net |
Integration of Advanced Computational Techniques for Rational Design
Computer-Aided Drug Design (CADD) is a cornerstone of contemporary medicinal chemistry, facilitating the logical design and refinement of potential drug molecules. researchgate.net For this compound, sophisticated computational tools can be leveraged for:
Quantitative Structure-Activity Relationship (QSAR) : The development of 2D and 3D-QSAR models can elucidate the correlations between the molecular structure of quinazoline derivatives and their biological effects. frontiersin.org This knowledge is instrumental in designing new analogues with superior potency and selectivity.
Molecular Docking and Simulation : Docking studies can forecast the binding orientation and affinity of this compound within the active sites of various biological targets. researchgate.netnih.govnih.gov Subsequent molecular dynamics simulations can assess the stability of the ligand-target complex, offering deeper insights into the binding thermodynamics and kinetics. nih.gov
In Silico ADME/Tox Prediction : Computational algorithms can be utilized to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile of the compound. nih.gov This allows for the early identification and mitigation of potential pharmacokinetic or toxicological issues.
These computational strategies have been effectively used to design and optimize other quinazoline derivatives as potent anticancer agents by predicting their interactions with targets like the epidermal growth factor receptor (EGFR). researchgate.netnih.gov
Identification and Characterization of Novel Biochemical Targets for Quinazoline Derivatives
The quinazoline core is a versatile pharmacophore known to interact with a multitude of biological targets, which underpins its broad spectrum of pharmacological activities. nih.govorientjchem.orgresearchgate.net A critical direction for future research on this compound involves the precise identification and characterization of its biochemical targets. Methodologies to achieve this include:
High-Throughput Screening (HTS) : Evaluating the compound against extensive panels of known drug targets, such as protein kinases, polymerases, and reductases, can swiftly uncover potential biological activities. nih.gov The quinazoline framework is a recurring motif in inhibitors of crucial enzymes like EGFR, vascular endothelial growth factor receptor (VEGFR), and poly-(ADP-ribose)-polymerase (PARP). nih.govorientjchem.orgnih.gov
Chemical Proteomics : Advanced techniques such as activity-based protein profiling (ABPP) and affinity chromatography coupled with mass spectrometry can identify the direct protein binding partners of this compound within a complex biological system.
Target Validation : Following the identification of putative targets, rigorous biochemical and cell-based assays are essential to confirm the interaction and elucidate the functional impact of target engagement.
The diverse therapeutic applications of quinazolines, which include anticancer, antimicrobial, and anti-inflammatory effects, arise from their capacity to modulate a wide array of cellular signaling pathways. orientjchem.orgresearchgate.netnih.gov
Exploration of Structure-Activity Relationships in New Chemical Spaces
A systematic investigation of the Structure-Activity Relationship (SAR) is crucial for optimizing the therapeutic efficacy of a lead compound. For this compound, future SAR campaigns should encompass:
Systematic Modification of Substituents : A thorough investigation into how alterations to the ethoxy, methyl, and phenyl groups on the quinazoline core affect biological activity. researchgate.netacs.org This involves systematically varying the steric, electronic, and hydrophobic properties of these substituents to map the binding pocket of a biological target.
Scaffold Hopping and Bioisosteric Replacement : The exploration of alternative heterocyclic systems that preserve the essential pharmacophoric features of the quinazoline ring. This strategy can lead to the discovery of novel chemical series with distinct intellectual property and potentially improved drug-like properties.
Positional Isomerism and Functional Group Introduction : Synthesizing and evaluating isomers of the parent compound and introducing a variety of new functional groups at accessible positions on the quinazoline ring. This allows for the exploration of new interactions with target proteins and the fine-tuning of the molecule's physicochemical properties. nih.govmdpi.com
Extensive SAR studies on other quinazoline series have demonstrated that modifications at the C2, C4, C6, and C7 positions are pivotal for determining biological activity and target selectivity. acs.orgnih.govmdpi.com For example, the 4-anilinoquinazoline (B1210976) scaffold is a privileged structure for EGFR inhibitors, where substitutions at the C6 and C7 positions have been critical in developing highly potent drugs. mdpi.com Similarly, for inhibitors of the enzyme tankyrase, substituents at the 8-position of the 2-arylquinazolin-4-one core were found to be key determinants of potency and selectivity. nih.gov
Through the diligent application of these future research strategies, the therapeutic potential of this compound can be systematically unlocked, potentially culminating in the development of innovative treatments for a range of human diseases.
Q & A
Q. How to address discrepancies between in vitro bioactivity and computational predictions?
- Resolution Steps :
Verify compound purity via elemental analysis.
Reassess docking parameters (e.g., solvation effects, protein flexibility).
Conduct SPR (Surface Plasmon Resonance) to measure binding kinetics directly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
